Lipophilicity & Permeability vs. Free Acid Analog
Methyl 2-(2-carbamoylphenoxy)acetate exhibits a predicted XLogP3 value of 0.8 [1]. In contrast, its direct analog, the free carboxylic acid 2-(2-carbamoylphenoxy)acetic acid (CAS 25395-22-6), has a reported LogP of 0.94920 [2]. The methyl ester demonstrates a slightly lower, but still moderate, lipophilicity, which, combined with the absence of a negatively charged carboxylate at physiological pH, predicts significantly enhanced passive membrane permeability compared to the ionizable acid [3].
Free acid: LogP ~0.95 (ionizable)
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 2-(2-carbamoylphenoxy)acetic acid (free acid): LogP = 0.94920 |
| Quantified Difference | Comparable logP but distinct ionization states; methyl ester is neutral, free acid is ionizable, leading to major permeability differences. |
| Conditions | Predicted values; PubChem XLogP3 3.0 (target) vs. reported LogP (comparator). |
Why This Matters
The methyl ester form is expected to have superior cell permeability and oral bioavailability potential compared to the free acid, making it a more suitable starting point for drug discovery programs targeting intracellular or CNS targets.
- [1] PubChem. Methyl 2-(2-carbamoylphenoxy)acetate. Compound Summary. CID 2772027. Computed Properties: XLogP3 = 0.8. Accessed April 2026. View Source
- [2] Chemsrc. 2-(2-Carbamoylphenoxy)acetic acid. LogP: 0.94920. Accessed April 2026. View Source
- [3] PubChem. Methyl 2-(2-carbamoylphenoxy)acetate. Compound Summary. CID 2772027. Accessed April 2026. View Source
